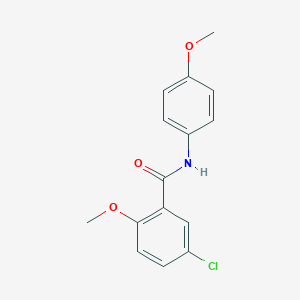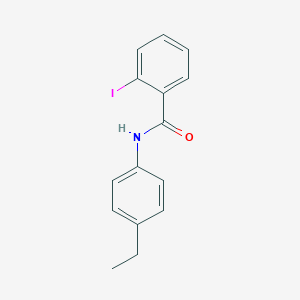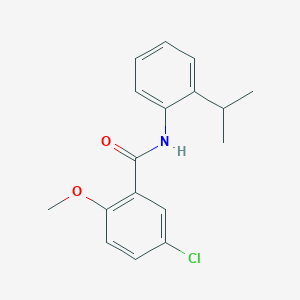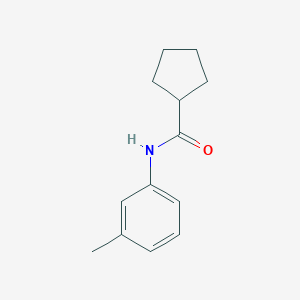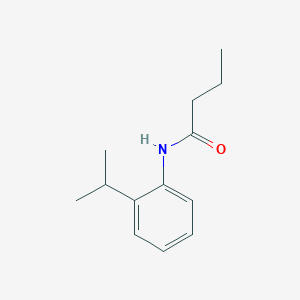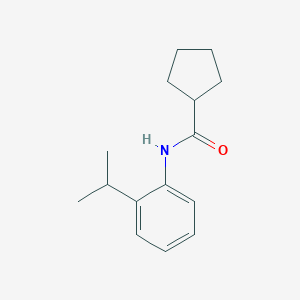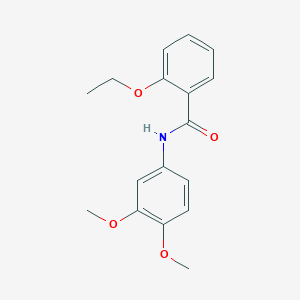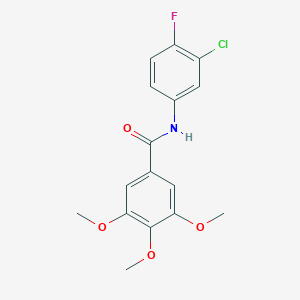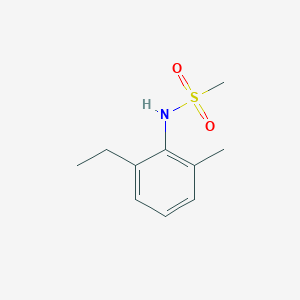
N-(2-ethyl-6-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)methanesulfonamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it blocks the production of prostaglandins that cause pain and inflammation. Etoricoxib is a relatively new drug that has been approved for use in many countries around the world.
作用機序
N-(2-ethyl-6-methylphenyl)methanesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of these prostaglandins, N-(2-ethyl-6-methylphenyl)methanesulfonamide reduces pain and inflammation without affecting the production of prostaglandins that are important for normal physiological functions such as blood clotting and maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)methanesulfonamide has been shown to reduce pain and inflammation in various animal models and clinical trials. It has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. N-(2-ethyl-6-methylphenyl)methanesulfonamide has been shown to have a longer duration of action compared to other NSAIDs, which means that it can be taken less frequently.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, N-(2-ethyl-6-methylphenyl)methanesulfonamide also has some limitations. It is relatively expensive compared to other NSAIDs, which may limit its use in some experiments. It also has some potential side effects, such as increased risk of cardiovascular events, which may limit its use in some animal models.
将来の方向性
There are several future directions for research on N-(2-ethyl-6-methylphenyl)methanesulfonamide. One area of interest is the potential use of N-(2-ethyl-6-methylphenyl)methanesulfonamide in the treatment of cancer. N-(2-ethyl-6-methylphenyl)methanesulfonamide has been shown to have anti-tumor effects in some animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of N-(2-ethyl-6-methylphenyl)methanesulfonamide in the treatment of Alzheimer's disease and other neurological disorders. N-(2-ethyl-6-methylphenyl)methanesulfonamide has been shown to have neuroprotective effects in some animal models, and further research is needed to determine its potential as a treatment for these conditions. Finally, further research is needed to determine the long-term safety and efficacy of N-(2-ethyl-6-methylphenyl)methanesulfonamide, particularly with regards to its potential cardiovascular side effects.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)methanesulfonamide involves several steps. The first step is the preparation of 2-ethyl-6-methylphenol, which is then reacted with methanesulfonyl chloride to produce N-(2-ethyl-6-methylphenyl)methanesulfonamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The final product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)methanesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. N-(2-ethyl-6-methylphenyl)methanesulfonamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-9-7-5-6-8(2)10(9)11-14(3,12)13/h5-7,11H,4H2,1-3H3 |
InChIキー |
KTEDUWHUFICEBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C)C |
正規SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





